molecular formula C2D3NaO2 B1139247 SODIUM ACETATE-1-13C-2-D3 CAS No. 102212-93-1

SODIUM ACETATE-1-13C-2-D3

Cat. No.: B1139247
CAS No.: 102212-93-1
M. Wt: 86.06
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Fundamental Principles and Methodological Evolution of Isotopic Labeling in Contemporary Chemical and Biochemical Investigations

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways. wikipedia.org The core principle involves replacing one or more atoms in a molecule with their isotopes, which have the same number of protons but a different number of neutrons. musechem.com This difference in neutron count results in a different atomic mass but does not significantly alter the chemical properties of the molecule. musechem.commetwarebio.com Consequently, the labeled molecule behaves almost identically to its unlabeled counterpart in biological and chemical systems. metwarebio.com

The presence of these heavier, non-radioactive "stable isotopes," such as carbon-13 (¹³C), deuterium (B1214612) (²H), and nitrogen-15 (B135050) (¹⁵N), can be detected using sophisticated analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com MS detects the difference in mass, while NMR can distinguish atoms based on their different gyromagnetic ratios, allowing researchers to determine the precise location and fate of the labeled atoms in product molecules. wikipedia.org

The methodology of isotopic labeling has evolved significantly over time. Early research often relied on radioactive isotopes (radiolabeling). wikipedia.orgnih.gov While highly sensitive, the use of radioactive materials poses safety and handling challenges. nih.govfiveable.me The shift towards stable, non-radioactive isotopes marked a major advancement, enabling safer and more complex experimental designs, including studies in living organisms over extended periods. nih.govfiveable.me This evolution has led to the development of advanced techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteomics and ¹³C Metabolic Flux Analysis (¹³C-MFA) for studying cellular metabolism. nih.govnih.gov These modern methods allow for precise quantification of metabolic pathway activities and have become cornerstones of systems biology. fiveable.menih.govnih.gov

Rationale for the Strategic Application of Multi-Labeled Precursors in Complex Biological and Chemical Systems

The use of precursors labeled with multiple isotopes, known as dual or multi-labeling, offers significant advantages over single-labeling approaches, particularly in the study of intricate systems. By incorporating more than one type of stable isotope (e.g., both ¹³C and ²H) into a single tracer molecule, researchers can extract richer, more detailed information. researchgate.net

One key advantage is the ability to trace different parts of a precursor molecule simultaneously. For instance, in a compound like Sodium Acetate-1-13C-2-D3, the ¹³C atom can track the carbon backbone's fate, while the deuterium (²H) atoms on the methyl group can provide information about hydrogen exchange reactions and the fate of that specific molecular fragment. cymitquimica.com This dual-tracking capability provides a more complete picture of metabolic processing.

Furthermore, multi-labeling can simplify data analysis and enhance resolution in mass spectrometry. The larger mass shift created by multiple heavy isotopes makes the labeled molecule's signal easier to distinguish from the background of naturally occurring isotopes. acs.org In complex biological samples, this enhanced separation is crucial for accurately identifying and quantifying metabolites. acs.org This approach can also aid in the structural elucidation of unknown metabolites by revealing the number of labeled atoms retained in different fragments. doi.org In metabolic flux analysis, using multiple tracers or multi-labeled tracers can help resolve complex pathway dynamics and provide more robust and accurate flux measurements. researchgate.netnih.gov

Overview of the Research Utility of this compound as a Dual Isotopic Tracer in Academic Endeavors

This compound is a specialized, isotopically enriched version of sodium acetate (B1210297). cymitquimica.com In this compound, the carboxyl carbon (C1) is replaced with carbon-13, and the three hydrogen atoms on the methyl group (C2) are replaced with deuterium. sigmaaldrich.com This dual-labeling makes it a highly valuable tool for specific research applications, primarily in biochemistry and metabolic studies. cymitquimica.comisotope.com

The primary utility of this compound lies in its role as a tracer for metabolic pathways that utilize acetate. cymitquimica.comnih.gov Once introduced into a biological system, the acetate can be converted into acetyl-CoA, a central molecule in metabolism that feeds into numerous critical pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis.

By using this compound, researchers can precisely track the atoms from the acetate molecule as they are incorporated into other biomolecules. For example, studies using ¹³C-labeled acetate have been instrumental in quantifying metabolic fluxes and understanding how cells adapt their metabolism under different conditions. nih.govnih.gov The presence of both ¹³C and deuterium allows for more complex experimental designs to probe the intricate details of these pathways. cymitquimica.com Analytical techniques like NMR and mass spectrometry can distinguish the signals from both the carbon-13 and deuterium labels, providing a detailed map of acetate's journey through the cell. cymitquimica.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound sigmaaldrich.com
Synonyms Acetic acid-1-13C-2,2,2-d3 sodium salt nih.gov
CAS Number 102212-93-1 cymitquimica.comsigmaaldrich.comnih.govchemsrc.comsigmaaldrich.com
Molecular Formula CD₃¹³CO₂Na sigmaaldrich.com
Molecular Weight ~86.04 g/mol sigmaaldrich.comnih.gov
Physical Form Solid sigmaaldrich.com
Melting Point >300 °C (decomposes) chemsrc.comsigmaaldrich.com
Isotopic Purity 99 atom % ¹³C; 99 atom % D sigmaaldrich.com

Properties

CAS No.

102212-93-1

Molecular Formula

C2D3NaO2

Molecular Weight

86.06

Origin of Product

United States

Synthesis and Characterization of Isotopic Tracers: Focus on Sodium Acetate 1 13c 2 D3

Synthetic Pathways for Carbon-13 Enrichment at the Carboxyl Position

The introduction of a ¹³C atom at the carboxyl (C-1) position of sodium acetate (B1210297) is a key step in the synthesis of this dual-labeled tracer. This is typically achieved by utilizing a precursor already enriched with ¹³C at the desired position. A common strategy involves the use of ¹³C-labeled starting materials in a well-established chemical reaction sequence. For instance, the synthesis can be initiated from a ¹³C-enriched source, which is then converted to acetic acid or its salt.

One plausible pathway involves the Grignard reaction, where a ¹³C-labeled methyl magnesium halide is reacted with carbon dioxide (¹²CO₂ or ¹³CO₂), followed by hydrolysis to produce acetic acid with the ¹³C label at the carboxyl position. Subsequent neutralization with a sodium base yields the desired sodium acetate-1-¹³C. The choice of starting material is crucial for the efficiency and isotopic purity of the final product.

Deuterium (B1214612) Labeling Strategies for Specific Alkyl Group Incorporation

The incorporation of deuterium (D) at the methyl (C-2) position to create a d₃-methyl group is another critical aspect of the synthesis. This is often accomplished through methods that facilitate hydrogen-deuterium exchange or by using deuterated reagents. wikipedia.org For instance, acetic acid can undergo acid- or base-catalyzed exchange reactions with deuterium oxide (D₂O) to replace the protons on the methyl group with deuterium. However, to achieve high levels of deuteration specifically at the C-2 position without affecting the C-1 position, a more controlled synthetic route is necessary.

A robust method involves the use of a deuterated precursor for the methyl group. symeres.com For example, deuterated methyl iodide (CD₃I) can be used as the starting material for the methyl group. This can be reacted with a cyanide salt to form acetonitrile-d₃, which is then hydrolyzed to produce acetic acid-d₃. Subsequent neutralization yields sodium acetate-d₃. To create the dual-labeled Sodium Acetate-1-¹³C-2-d₃, a synthetic strategy that combines these labeling approaches is required. This may involve reacting a ¹³C-labeled cyanide with deuterated methyl iodide, followed by hydrolysis and neutralization. The reaction between the silver salt of acetic acid and ethyl iodide has also been explored for synthesizing deuterated ethyl acetates, a method that could be adapted for sodium acetate. cdnsciencepub.com

Quantitative Determination of Isotopic Enrichment Levels and Positional Specificity

The quantitative determination of isotopic enrichment and the confirmation of the label positions are critical for the validation of the synthesized tracer.

Isotopic Enrichment: The percentage of molecules that contain the desired isotopes (¹³C and D) at the specified positions determines the isotopic enrichment. This is typically calculated from MS data by analyzing the relative intensities of the mass peaks corresponding to the different isotopologues. researchgate.netnih.gov For instance, the isotopic purity of a labeled compound can be calculated using the corrected intensities of representative isotopolog ions after removing the contributions from natural isotopic abundances. researchgate.net

Positional Specificity: NMR spectroscopy is the gold standard for determining the precise location of the isotopic labels within the molecule. omicronbio.com For Sodium Acetate-1-¹³C-2-d₃, ¹³C NMR would show a single enhanced resonance for the carboxyl carbon, confirming the C-1 labeling. The coupling patterns (or lack thereof) between the ¹³C nucleus and adjacent protons would further confirm its position. Similarly, ¹H and ²H NMR spectra would verify the deuteration of the methyl group. sigmaaldrich.com The intramolecular carbon isotopic distribution can be determined with high precision using techniques like off-line pyrolysis combined with gas chromatography–combustion–isotope ratio mass spectrometry (GC-C-IRMS). researchgate.net

Below is a table summarizing the analytical methods used for characterization:

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC)Chemical purity
Gas Chromatography-Mass Spectrometry (GC-MS)Isotopic distribution, molecular weight
Liquid Chromatography-Mass Spectrometry (LC-MS)Isotopic distribution, molecular weight
High-Resolution Mass Spectrometry (HRMS)Precise mass, isotopic purity
¹³C Nuclear Magnetic Resonance (¹³C NMR)Position of ¹³C label, structural integrity
¹H Nuclear Magnetic Resonance (¹H NMR)Degree of deuteration, structural integrity
²H Nuclear Magnetic Resonance (²H NMR)Direct quantification of deuterium enrichment
2D NMR (e.g., ¹H-¹³C HSQC)Confirmation of label positions

Considerations for Scalable and High-Yield Synthesis of Highly Enriched Stable Isotope Compounds for Research Applications

The ability to produce highly enriched stable isotope compounds like Sodium Acetate-1-¹³C-2-d₃ in sufficient quantities is crucial for many research applications. adesisinc.comthieme.de Several factors must be considered for a scalable and high-yield synthesis.

Cost and Availability of Starting Materials: The cost of highly enriched precursors (e.g., ¹³C-labeled cyanide, deuterated methyl iodide) is a significant factor. Optimizing the synthesis to maximize the incorporation of these expensive materials into the final product is essential.

Reaction Efficiency and Yield: Each step in the synthetic pathway should be optimized to achieve the highest possible yield, minimizing the loss of the isotopically labeled intermediates.

Purification Methods: Efficient and scalable purification techniques are necessary to remove chemical and isotopic impurities. This may involve crystallization, distillation, or preparative chromatography.

Process Control and Automation: For larger-scale synthesis, implementing process controls and automation can improve reproducibility, yield, and safety. adesisinc.com The integration of flow chemistry can enhance safety, scalability, and efficiency, leading to higher yields and purer products. adesisinc.com

Quality Control: Rigorous quality control throughout the synthesis and for the final product is non-negotiable. This includes repeated analysis of isotopic enrichment and purity at various stages.

The development of robust and versatile synthetic routes is key to overcoming limitations and providing a reliable supply of these critical research tools. thieme.de

Applications in Metabolic Flux Analysis and Pathway Elucidation

Tracing Carbon and Hydrogen Flow through Central Metabolic Pathways

SODIUM ACETATE-1-13C-2-D3 serves as a valuable tracer for elucidating the intricate network of central metabolic pathways. Once introduced into a biological system, it is converted to acetyl-CoA, a central metabolic intermediate. nih.govresearchgate.net The isotopic labels on the acetyl group then allow researchers to follow its fate as it enters various metabolic routes.

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a primary hub of cellular metabolism, and acetate (B1210297) is a direct precursor for acetyl-CoA which fuels the cycle. nih.govresearchgate.net By using this compound, researchers can track the entry and progression of the labeled acetyl group through the TCA cycle.

The ¹³C label on the carboxyl carbon of acetate is incorporated into citrate (B86180) and subsequently other TCA cycle intermediates. mit.edu The analysis of the distribution of this label in metabolites like glutamate (B1630785), which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, provides insights into the rate of TCA cycle turnover. researchgate.net Furthermore, the symmetrical nature of intermediates like succinate (B1194679) and fumarate (B1241708) can lead to "scrambling" of the isotopic label, and analyzing this scrambling provides additional information about the reversibility of certain reactions and the relative fluxes through different parts of the cycle. mit.edu The deuterium (B1214612) label on the methyl group of acetate provides a complementary way to trace metabolic activity, as the loss of deuterium atoms can occur at specific enzymatic steps within the TCA cycle, such as the conversion of succinate to fumarate and malate (B86768) to oxaloacetate. researchgate.net

A study on diet-induced fatty liver in rats utilized deuterium-labeled acetate to track its breakdown via the TCA cycle. researchgate.net The research demonstrated the feasibility of using Deuterium Metabolic Imaging (DMI) to monitor the conversion of acetate to downstream metabolites like glutamate, highlighting the potential for non-invasive assessment of hepatic metabolism. researchgate.net

While acetate does not directly enter glycolysis, its metabolism is intricately linked to this pathway. The acetyl-CoA generated from acetate can be used for anabolic processes, such as fatty acid synthesis, or can enter the TCA cycle for energy production. frontiersin.org The relative flux of acetate into these different pathways can be influenced by the activity of glycolysis and gluconeogenesis. For example, in situations where glucose availability is limited, acetate can serve as an alternative carbon source to fuel the TCA cycle and support cellular energy demands. nih.gov

Metabolic flux analysis using labeled acetate has been employed to study the metabolism of various organisms, including the yeast Yarrowia lipolytica and the bacterium Corynebacterium glutamicum. isotope.com In Yarrowia lipolytica, ¹³C-MFA with labeled acetate revealed the flux distribution through pathways including the TCA cycle, glyoxylate (B1226380) shunt, and gluconeogenesis during lipid production. isotope.com Similarly, studies in Corynebacterium glutamicum have used ¹³C-labeled acetate to quantify fluxes through the central carbon metabolism, revealing how the organism adapts its metabolic network when grown on acetate compared to glucose. nih.gov

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis. genome.jp While acetate is not a direct substrate for the PPP, the pathway's activity is interconnected with the central carbon metabolism that acetate feeds into. The NADPH produced by the PPP is essential for anabolic processes like fatty acid synthesis, which can utilize acetyl-CoA derived from acetate.

Analysis of Glycolytic, Gluconeogenic, and Anabolic/Catabolic Fluxes

Quantitative Assessment of Substrate Contribution to Specific Metabolite Pools and Biomass Components

A key application of this compound in metabolic flux analysis is the quantitative determination of how much this substrate contributes to the synthesis of various cellular components. By measuring the isotopic enrichment in specific metabolites, amino acids, lipids, and other biomass constituents, researchers can calculate the fractional contribution of acetate to their formation.

For example, in studies of microorganisms, labeled acetate has been used to determine its contribution to the synthesis of lipids. isotope.com In a study of a benzene-degrading microbial community, ¹³C-labeled acetate was used to identify which organisms were the primary consumers of acetate. researchgate.net This type of analysis is crucial for understanding nutrient utilization and metabolic interactions within complex microbial ecosystems.

The following table summarizes findings from a study on Corynebacterium glutamicum grown on different carbon sources, illustrating the quantitative assessment of substrate contribution. nih.gov

Growth ConditionCitrate Synthase Flux (nmol · (mg of protein)⁻¹ · min⁻¹)
Acetate413
Acetate + Glucose219
Glucose111

This table shows the in vivo activity of citrate synthase in Corynebacterium glutamicum grown on different carbon sources, as determined by ¹³C-labeling experiments. The data indicates the highest flux when acetate is the sole carbon source. nih.gov

Elucidation of Anaplerotic, Cataplerotic, and Apparent Futile Cycling Mechanisms

Anaplerotic reactions replenish the intermediates of the TCA cycle that are withdrawn for biosynthetic purposes, while cataplerotic reactions describe the removal of these intermediates. oup.com Futile cycles are pairs of opposing metabolic reactions that result in the net consumption of ATP. This compound is a powerful tool for studying these processes.

The pattern of ¹³C and deuterium labeling in TCA cycle intermediates and related amino acids can reveal the activity of anaplerotic pathways. researchgate.net For instance, an influx of unlabeled carbon from other sources into the TCA cycle will dilute the isotopic enrichment from the labeled acetate, providing a measure of anaplerotic flux. researchgate.net Conversely, the rate of disappearance of the label from the TCA cycle pool can indicate the rate of cataplerosis.

In a study of pyruvate (B1213749) dehydrogenase deficiency, the co-administration of labeled acetate and glucose helped to uncover the role of propionate (B1217596) as a major anaplerotic substrate in the brain. nih.gov The distinct labeling patterns from each tracer allowed for the deconvolution of different metabolic entry points into the TCA cycle. nih.gov

Studies of Isotopic Exchange Reactions within Metabolic Networks

Isotopic exchange reactions, where an isotope is exchanged between two molecules without a net chemical reaction, can provide valuable information about the reversibility of enzymatic reactions and the connectivity of metabolic pathways. The dual labeling of this compound is particularly useful for these studies.

The deuterium label can be exchanged with protons in the surrounding aqueous environment at certain enzymatic steps. researchgate.net The rate of this exchange can be measured and used to infer the in vivo activity of specific enzymes. Similarly, the ¹³C label can be used to track the exchange of carbon atoms between different metabolites. For example, the exchange of label between TCA cycle intermediates and amino acids like glutamate and aspartate can be used to probe the activity of aminotransferases. oup.com

Application in Prokaryotic, Eukaryotic, and Organismal Cellular Metabolism Research

The utility of doubly labeled acetate spans across all domains of life, from simple bacteria to complex multicellular organisms.

In prokaryotic research , these tracers have been instrumental in uncovering novel metabolic pathways. For example, studies in bacteria have used labeled acetate to elucidate the biosynthesis of complex natural products like polyketides. researchgate.netnih.gov Research on the myxobacterium Stigmatella aurantiaca utilized doubly labeled acetate to understand the formation of the electron transport inhibitor stigmatellin (B1206613), revealing an unusual modular polyketide synthase activity. researchgate.net Similarly, in fungi like Fusarium solani, feeding experiments with labeled acetate helped to map the biosynthetic pathway of metabolites such as dihydrofusarubin, confirming its origin from seven acetate units. researchgate.net These studies are crucial for understanding microbial biochemistry and have implications for the discovery of new drug leads. researchgate.net

In eukaryotic cell research , particularly in the context of cancer metabolism, this compound has provided significant insights. nih.gov Cancer cells often exhibit reprogrammed metabolism to support their rapid growth and proliferation. researchgate.net Studies have shown that in some cancers, acetate becomes a significant fuel source, especially under nutrient-deprived conditions. rug.nl By tracing the labels from acetate, researchers can quantify its contribution to processes like fatty acid synthesis and the tricarboxylic acid (TCA) cycle, which are vital for building new cellular components and generating energy. encyclopedia.pub For instance, research has demonstrated that metastatic brain tumors can oxidize acetate in the TCA cycle. encyclopedia.pub

At the organismal level , these tracers are used to study whole-body metabolism and the interplay between different organs. In medical research, understanding how acetate metabolism is altered in diseases like diabetes or obesity can open doors to new therapeutic strategies. Studies in animal models using labeled acetate have helped to investigate the metabolic effects on tumor growth and the reprogramming of energy production in cancer.

Table 1: Research Applications of Labeled Acetate in Different Organisms

Organism Type Specific Organism/Cell Type Research Focus Key Finding Reference
Prokaryote Stigmatella aurantiaca (Myxobacterium)Polyketide BiosynthesisElucidation of the stigmatellin biosynthetic pathway and a novel polyketide synthase. researchgate.net
Prokaryote Methylobacterium extorquens AM1Novel Pathway DiscoveryDemonstration of the ethylmalonyl-CoA pathway for glyoxylate production. nih.gov
Eukaryote Penicillium aethiopicum (Fungus)Natural Product BiosynthesisElucidation of the biosynthetic structure of the antifungal drug griseofulvin. nih.gov
Eukaryote Human Cancer CellsMetabolic ReprogrammingAcetate is a significant carbon source for the TCA cycle in metastatic brain tumors. encyclopedia.pub
Eukaryote Human Embryonic Kidney (HEK293) CellsPost-Translational ModificationsTracing the contribution of various precursors, including acetate, to histone acetylation. rug.nl

Role in Investigating Metabolic Adaptations and Reprogramming under Defined Experimental Conditions

A key strength of using this compound is its application in studying how cells adapt their metabolic processes in response to specific changes in their environment. Metabolic reprogramming is a hallmark of many diseases, most notably cancer, and is also a fundamental aspect of normal physiological responses. researchgate.net

By introducing the labeled acetate under controlled experimental conditions—such as nutrient limitation, oxygen deprivation (hypoxia), or drug treatment—researchers can precisely measure how metabolic fluxes are rerouted. For example, studies have revealed that under conditions of low glucose and glutamine, some cells can increase their reliance on acetate for the synthesis of acetyl-CoA, which is crucial for histone acetylation and gene regulation. rug.nl

The dual-labeling of this compound is particularly advantageous in these studies. The ¹³C tracks the carbon backbone of acetate as it is incorporated into new molecules, while the deuterium atoms can provide additional information about specific enzymatic reactions, such as those involved in fatty acid synthesis. researchgate.net This level of detail is critical for building accurate models of metabolic networks and for identifying specific enzymes or pathways that are activated or suppressed during adaptation. This knowledge can pinpoint potential targets for therapeutic intervention, aiming to disrupt the metabolic strategies that allow diseased cells to survive and proliferate. nih.govresearchgate.net

Contributions to Biosynthetic Pathway Discovery and Elucidation

Unraveling the Biogenesis of Complex Natural Products and Secondary Metabolites

Feeding experiments using isotopically labeled acetate (B1210297) are a cornerstone for elucidating the origins of natural products. By introducing a labeled precursor into a culture of a producing organism (e.g., bacteria, fungi, or plants) and analyzing the resulting metabolites, scientists can map the flow of atoms from the simple precursor to the complex final structure. nih.gov

Polyketides and fatty acids are biosynthesized through the sequential condensation of two-carbon units derived from acetyl-CoA. rsc.org Labeled acetate has been indispensable in confirming these pathways and understanding their variations.

Polyketides : These structurally diverse secondary metabolites are assembled by polyketide synthases (PKS). Feeding experiments with doubly labeled [1,2-¹³C₂]acetate are particularly informative. If an acetate unit is incorporated intact, NMR analysis will show coupling between the two adjacent ¹³C atoms. beilstein-journals.org This technique has been used to determine the "folding pattern" of the polyketide chain in numerous compounds. For instance, studies on the fungal metabolite radicinin (B73259) used [2-²H₃]acetate to demonstrate that the molecule is constructed from two separate polyketide chains by identifying the starting points of each chain. rsc.org Similarly, the biosynthesis of the phytotoxin coronafacic acid was shown to be a polyketide derived from three acetate units, one butyrate, and one pyruvate (B1213749) unit. cdnsciencepub.com

Fatty Acids and Lipids : The process of creating new fatty acids from non-lipid precursors, known as de novo lipogenesis (DNL), is readily studied using labeled acetate. metsol.com In Escherichia coli, feeding with [methyl-²H₃]acetate allowed researchers to determine not only the incorporation of the acetate methyl group but also the precise stoichiometry and stereochemistry of deuterium (B1214612) retention in the final fatty acids. acs.org In more complex organisms, deuterium from labeled water (D₂O) or ¹³C from labeled acetate is used to quantify DNL rates in various tissues, which is crucial for understanding metabolic diseases like obesity and diabetes. metsol.comnih.gov

Table 1: Selected Studies on Polyketide Biosynthesis Using Labeled Acetate

Natural Product Producing Organism Labeled Precursor(s) Key Findings
Chrysophanol Fungi, Plants, Bacteria [1,2-¹³C₂]acetate Revealed different polyketide chain folding patterns (F-type vs. S-type) in different organisms for the same molecule. nih.gov
Clostrubin A Clostridium beijerinckii [1-¹³C]acetate, [1,2-¹³C₂]acetate Showed an unusual polyketide folding pattern, differing from all known angucyclic cores, and the loss of one carbon atom. beilstein-journals.org
Formicapyridines Streptomyces formicae [1,2-¹³C₂]acetate Confirmed the polyketide backbone and supported a hypothesis involving the loss of a carbon atom via decarboxylation. biorxiv.orgnih.gov
Coronafacic Acid Pseudomonas syringae [¹³C, ¹⁸O₂]acetate Confirmed its polyketide origin and showed that the carbonyl oxygen atoms were derived directly from acetate. cdnsciencepub.com
Chartreusin Streptomyces chartreusis [1-¹³C]acetate, [1,2-¹³C₂]acetate Demonstrated that the 19-carbon aglycone component was derived from a single 22-carbon polyketide chain, followed by cleavage and loss of three carbons. researchgate.net
Terrein Aspergillus terreus [1,2-¹³C₂]acetate Revealed the incorporation of three intact acetate units, while two other carbons were derived from separate C₂ units, indicating chain cleavage. rsc.org

Isoprenoids (or terpenoids) and steroids are a vast class of natural products built from five-carbon isoprene (B109036) units. The primary route to these units in many organisms is the mevalonate (B85504) pathway, which begins with the condensation of three acetyl-CoA molecules. karger.comlibretexts.org

Feeding experiments with labeled acetate have been crucial in confirming this pathway. The predictable labeling pattern that emerges in the final isoprenoid structure allows researchers to trace the carbons back to their origins in either the carboxyl or methyl position of the initial acetate precursor. karger.com For example, the biosynthesis of cholesterol from labeled acetate in liver tissue showed a specific distribution of ¹⁴C that was instrumental in elucidating the complex cyclization of squalene (B77637) and subsequent enzymatic modifications. karger.com More advanced studies use multiply labeled acetate, such as [1-¹³C, ²H₃]acetate, to investigate the intricate mechanisms of terpene cyclases, including the tracking of hydride shifts during the formation of complex polycyclic structures like sesterfisherol. beilstein-journals.org

Tracing Precursor Incorporation into Polyketides, Fatty Acids, and Lipids

Analysis of Macromolecular Synthesis: Protein, Nucleic Acid, and Polysaccharide Precursor Utilization

While dedicated labeled precursors like amino acids or nucleosides are often used to study the synthesis of specific macromolecules, the fate of a central metabolite like acetate can also be traced into these larger structures. nih.govscirp.orgresearchgate.net Acetyl-CoA, derived from Sodium Acetate-1-13C-2-D3, enters the tricarboxylic acid (TCA) cycle. The carbon skeleton of the ¹³C-labeled acetyl-CoA is then distributed throughout the cycle's intermediates.

These intermediates, in turn, serve as precursors for other biosynthetic pathways. For example, α-ketoglutarate and oxaloacetate can be converted into amino acids such as glutamate (B1630785) and aspartate, which are then incorporated into proteins. nih.gov Consequently, the ¹³C label from acetate can be detected in the amino acid backbone of newly synthesized proteins. Similarly, through various anabolic routes, the carbon atoms can be funneled into the biosynthesis of purine (B94841) and pyrimidine (B1678525) rings for nucleic acids and into glucose via gluconeogenesis for polysaccharide synthesis. d-nb.info While the labeling patterns are more complex due to metabolic scrambling, they provide a global view of cellular anabolism. core.ac.uk

Identification of Novel Biosynthetic Intermediates and Pathway Branch Points

Isotopic labeling is a powerful tool for uncovering previously unknown steps in a biosynthetic pathway. When the observed labeling pattern in a final product does not match the one predicted by the known pathway, it implies the existence of novel intermediates, rearrangements, or branch points. researchgate.net

A prominent example is the biosynthesis of the anthraquinone (B42736) chrysophanol, where feeding studies with labeled acetate revealed that the molecule is synthesized via completely different polyketide folding mechanisms in prokaryotes versus eukaryotes—a striking case of convergent evolution in biosynthesis. nih.gov In the biosynthesis of clostrubin A, the labeling pattern from [1,2-¹³C₂]acetate was inconsistent with known pathways for similar molecules, leading to the proposal of a novel cyclization mechanism for forming its unique five-ring system. beilstein-journals.org Similarly, studies on the biosynthesis of marine polyether toxins from dinoflagellates using ¹³C-labeled acetate revealed that the polyketide chain contains both intact and cleaved acetate units, where carbons are deleted mid-chain, a phenomenon not seen in typical polyketide synthesis. mdpi.com

Probing Enzyme Specificity, Regioselectivity, and Stereochemistry in Biosynthetic Transformations

The use of substrates labeled with both ¹³C and deuterium, such as this compound, provides detailed mechanistic information about specific enzyme-catalyzed reactions. researchgate.net

Enzyme Specificity : By providing labeled precursors, researchers can test the substrate tolerance of biosynthetic enzymes. For instance, investigations into polyketide synthases use labeled extender units like methylmalonyl-CoA (derived from propionate) alongside labeled acetate to determine which building blocks an enzyme prefers. nih.gov

Regioselectivity : Labeled precursors can pinpoint the exact location of enzymatic modifications. In studies of the biosynthesis of okadaic acid (OA), a marine toxin, feeding with acetate labeled with deuterium in the methyl group (CD₃) was performed. Analysis of the resulting OA showed that a pendant methyl group contained only two deuterium atoms, which helped elucidate the mechanism of β-alkylation, an unusual C-C bond formation catalyzed by an HMG-CoA synthase-like enzyme. mdpi.com

Stereochemistry : The retention or loss of deuterium during a reaction provides critical information about the 3D spatial course of the transformation. For example, the stereochemistry of hydrogen addition or removal during the reduction of double bonds by enoylreductase domains in fatty acid and polyketide synthesis can be determined by analyzing the fate of deuterium from [2-²H₃]acetate. acs.org In terpene biosynthesis, the loss of deuterium from specific positions in intermediates derived from [1-¹³C, ²H₃]acetate provided direct evidence for 1,2- and 1,3-hydride shifts during the complex cyclization cascades that form steroid and terpenoid skeletons. beilstein-journals.org

Table 2: Mechanistic Insights Gained from Labeled Acetate Isotopologues

Mechanistic Question Labeled Precursor Organism/System Finding
Stereochemistry of Cyclization [1-¹³C, ²H₃]acetate Fungal Terpene Synthase Revealed loss of deuterium, confirming hydride shifts during the cyclization to form sesterfisherol. beilstein-journals.org
Regioselectivity of Alkylation [²H₃]acetate (CD₃COOH) Prorocentrum lima (dinoflagellate) Showed that β-alkylation to form okadaic acid involves the loss of one deuterium atom, supporting a specific condensation mechanism. mdpi.com
Stereochemistry of Fatty Acid Synthesis [methyl-²H₃]acetate Escherichia coli Determined the precise stereochemical fate of deuterium atoms during the reductive steps of fatty acid biosynthesis. acs.org
Oxidative Ring Cleavage [1-¹³C, ¹⁸O₂]acetate Penicillium multicolor Confirmed that tetronic acids are formed via oxidative cleavage of an aromatic intermediate by tracking the incorporation of both ¹³C and ¹⁸O. researchgate.net

Mechanistic Investigations of Enzymatic and Non Enzymatic Reactions

Determination of Reaction Mechanisms via Isotopic Labeling Patterns and Product Analysis

Isotopic labeling is a cornerstone of mechanistic chemistry, and the dual labels in Sodium Acetate-1-¹³C-2-D₃ offer a multi-faceted approach to these investigations.

The ¹³C label at the C1 position is instrumental in tracking the carbon skeleton of the acetate (B1210297) molecule. In metabolic studies, for instance, organisms fed with [1-¹³C]acetate will incorporate the label into various metabolites. Analysis of the resulting products by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can reveal how the carbon backbone is rearranged or cleaved. For example, in studies of glycolysis, the specific position of the ¹³C label in intermediates can distinguish between different metabolic pathways, such as the Embden-Meyerhof-Parnas (EMP) versus the Entner-Doudoroff (ED) pathway. researchgate.net The detection of ¹³C in different positions of a product molecule, known as carbon scrambling, provides evidence for specific rearrangement processes. researchgate.net

The three deuterium (B1214612) atoms on the methyl group (C2) are crucial for studying hydrogen transfer and proton exchange mechanisms. acs.org In reactions involving the abstraction or transfer of a hydrogen atom, the use of a deuterated substrate like Sodium Acetate-1-¹³C-2-D₃ can help determine whether the transfer is within the same molecule (intramolecular) or between different molecules (intermolecular). d-nb.infochemrxiv.org For example, in a photoinduced proton-transfer reaction, the high preservation of the deuterium label in the product is indicative of a direct deuteron (B1233211) transfer or an O-D insertion reaction. d-nb.infochemrxiv.org Furthermore, studying reactions in a deuterated solvent like D₂O allows for the investigation of proton exchange with the solvent. acs.orgacs.org

Analysis of Carbon Scrambling, Rearrangement Processes, and Bond Cleavage Events

Measurement of Primary and Secondary Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are changes in the reaction rate when an atom in a reactant is replaced by one of its isotopes. libretexts.orgwikipedia.org Measuring KIEs provides valuable information about the rate-determining step of a reaction and the structure of the transition state.

The substitution of hydrogen with deuterium at the C2 position leads to a significant primary kinetic isotope effect (kH/kD) if the C-H bond is broken in the rate-determining step. libretexts.org This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, requiring more energy to break. libretexts.org The magnitude of the primary KIE can provide insights into the geometry of the transition state. Secondary KIEs, where the deuterated bond is not broken, can also be informative, revealing changes in hybridization at the carbon center during the reaction. wikipedia.org For example, an inverse KIE (kH/kD < 1) can be observed in some Sₙ2 reactions. cdnsciencepub.com

Table 1: Representative Deuterium Kinetic Isotope Effects in Various Reactions

Reaction TypeSubstratekH/kDInterpretationReference
Nucleophilic Substitution (Sₙ2)Methyl-d₃ p-bromobenzenesulphonate0.96Inverse KIE suggesting a tight transition state. cdnsciencepub.com
Proton TransferHPTS and Acetate in D₂O~4Significant KIE indicating proton transfer in the rate-determining step. acs.org
Enzyme Catalysis (Spore Photoproduct Lyase)d₄-SP TpT~20 (competitive)Abnormally large KIE suggesting significant conformational changes during catalysis. iu.edu
Enzyme Catalysis ((R)-3-Hydroxybutyrate Dehydrogenase)NADD>2Hydride transfer becomes more rate-limiting with the non-native substrate. acs.org

This table is for illustrative purposes and the KIE values can vary depending on specific reaction conditions.

While smaller than deuterium KIEs, ¹³C KIEs (k¹²/k¹³) are also powerful probes of reaction mechanisms. A normal ¹³C KIE (>1) is observed when a C-C bond is broken or weakened in the transition state. The magnitude of the effect can provide information about the extent of bond cleavage in the transition state. These effects are particularly useful for studying reactions where C-C bond formation or cleavage is the central event, such as in the catalytic cycle of certain enzymes.

Utilizing Deuterium Labeling for Detailed Proton Transfer and Hydrogen Abstraction Studies

Probing Catalytic Mechanisms of Acetyl-Coenzyme A Utilizing Enzymes and Related Biochemical Systems

Sodium Acetate-1-¹³C-2-D₃ and its isotopologues are invaluable for studying enzymes that utilize acetyl-CoA, a central metabolite. One of the most prominent examples is acetyl-CoA synthase (ACS), a key enzyme in the Wood-Ljungdahl pathway of carbon fixation. nih.govutexas.edu By using ¹³C-labeled acetate, researchers can trace the incorporation of the carbonyl carbon into acetyl-CoA. acs.orgacs.org Isotope exchange studies, such as the exchange between ¹⁴CO and the carbonyl group of acetyl-CoA, have been fundamental in demonstrating that ACS is responsible for the condensation of a methyl group, CO, and Coenzyme A to form acetyl-CoA. acs.org

Furthermore, isotopic labeling helps to elucidate the complex mechanism of ACS, which involves multiple metal centers and organometallic intermediates. nih.govresearchgate.netwikipedia.org Spectroscopic techniques like ENDOR, used in conjunction with ¹³C labeling, have revealed multiple binding modes for CO at the enzyme's active site. nih.gov These studies are crucial for understanding how anaerobic microbes fix CO₂ and CO. acs.org

Characterization of Solvent-Mediated Proton Exchange and Stereochemical Outcomes in Reaction Steps

The deuterated methyl group (CD₃) in Sodium Acetate-1-13C-2-d3 is particularly useful for investigating solvent-mediated proton exchange and the stereochemistry of reaction steps. The interaction between the substrate, the enzyme or catalyst, and the solvent is critical for reaction outcomes, and isotopic labeling provides a powerful lens through which to view these interactions.

Solvent-Mediated Proton Exchange:

In many enzymatic reactions, protons are transferred between the substrate and the enzyme's active site, often facilitated by solvent molecules like water. When such reactions are carried out in a deuterated solvent, such as deuterium oxide (D₂O), there is a possibility for hydrogen-deuterium (H-D) exchange. wikipedia.org If a proton is abstracted from the methyl group of acetate during a reaction, forming a carbanion or enolate intermediate, and the reaction is run in D₂O, the intermediate may be quenched by a deuteron from the solvent. arkat-usa.org

The rate of this exchange provides information about the solvent accessibility of the active site and the lifetime of reactive intermediates. nih.govpnas.org The Solvent Kinetic Isotope Effect (SKIE) is a key tool in these investigations, where reaction kinetics in H₂O are compared to those in D₂O. researchgate.net A significant SKIE can indicate that proton transfer involving the solvent is a key part of the reaction mechanism. researchgate.net The use of this compound allows researchers to track the stability of the C-D bonds; any loss or exchange of deuterium from the methyl group for protons from an aqueous (H₂O) solvent can be readily detected by mass spectrometry or NMR spectroscopy.

Stereochemical Outcomes:

Many enzymatic and some non-enzymatic reactions are stereospecific, meaning they proceed with a particular three-dimensional orientation. The deuterated methyl group of this compound can be used as a stereochemical tracer to determine the precise orientation of bond formation or cleavage. For example, in reactions involving the condensation of acetyl-CoA (derived from acetate), the enzyme may distinguish between the three deuterium atoms of the methyl group if the group becomes prochiral upon binding to the enzyme.

The stereochemical course of a reaction can be elucidated by analyzing the position of the deuterium atom in the final product. nih.govuzh.ch For instance, a study on the conversion of oleic acid to 10-hydroxystearic acid by a pseudomonad species in a D₂O-enriched medium demonstrated the stereospecific incorporation of a single deuterium atom from the solvent at a specific carbon. gsartor.org The configuration of this newly introduced deuterium was then determined by subsequent stereospecific enzymatic reactions. gsartor.org Similarly, using a substrate like this compound, one can follow the stereochemical fate of the deuterated methyl group as it is incorporated into larger molecules.

The characterization of these labeled compounds relies heavily on spectroscopic methods. NMR studies, in particular, can provide detailed information. The presence of deuterium affects the NMR signal of the adjacent ¹³C-labeled carbon, and specialized 2D NMR techniques can be used to correlate the proton, deuterium, and carbon-13 signals, thereby mapping the stereochemistry of deuterium incorporation. cdnsciencepub.com

Research Findings:

Detailed studies on various isotopomers of sodium acetate using Dynamic Nuclear Polarization (DNP)-NMR have provided insights into the physical properties that are fundamental to these mechanistic studies. The location of the isotopic labels significantly affects the nuclear spin properties, which are the basis of NMR characterization.

Table 1: Solid-State ¹³C T₁ Relaxation Times for Isotopomers of Sodium Acetate at 3.35 T and 1.4 K. nih.gov
CompoundIsotopic Labeling¹³C T₁ (seconds)
Sodium Acetate-1-¹³C¹³C at carboxyl position210 ± 10
Sodium Acetate-1-¹³C-2-d₃¹³C at carboxyl, deuterium at methyl180 ± 9
Sodium Acetate-2-¹³C¹³C at methyl position115 ± 6
Sodium Acetate-1,2-¹³C₂¹³C at both carbons150 ± 8
Sodium Acetate-1,2-¹³C₂-d₃¹³C at both carbons, deuterium at methyl135 ± 7

This table illustrates how isotopic substitution, particularly deuteration, influences the spin-lattice relaxation time (T₁), a key parameter in NMR experiments used for mechanistic studies.

The kinetic isotope effect is a primary tool for interpreting reaction mechanisms. The effect of substituting hydrogen with deuterium in the acetate methyl group can be quantified to probe the transition state.

Table 2: Theoretical Kinetic Isotope Effects (KIE) in Reactions Involving C-H/C-D Bond Cleavage. wikipedia.org
Isotope Effect TypeDescriptionTypical kH/kD Value
Primary KIEBond to the isotope is broken in the rate-determining step.2 - 7
α-Secondary KIEIsotope is on the carbon undergoing rehybridization (e.g., sp³ → sp²).1.05 - 1.25
β-Secondary KIEIsotope is on a carbon adjacent to the reacting center.~1.15
Inverse KIEHeavy isotope reaction is faster (e.g., sp² → sp³ rehybridization).< 1.0

This table provides a general guide for how experimentally measured KIE values, obtainable with substrates like this compound, are interpreted to provide mechanistic insight.

Advanced Analytical Methodologies for Isotopic Tracer Detection and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing Experiments

NMR spectroscopy is a cornerstone technique in stable isotope tracing studies due to its ability to provide position-specific isotopic enrichment information without destroying the sample. nih.govspringernature.comcreative-proteomics.com It detects isotopes based on their nuclear spin properties, allowing for the direct observation of labeled atoms within a molecule's structure. wikipedia.orgpressbooks.pub For Sodium Acetate-1-13C-2-D3, different NMR methods can be used to track the ¹³C and deuterium (B1214612) labels independently or simultaneously. nih.gov

Carbon-13 NMR for Positional Isotopic Enrichment and Metabolite Fingerprinting

Carbon-13 (¹³C) NMR is a primary tool for determining the specific location of the ¹³C label in metabolites synthesized from a ¹³C-enriched precursor like this compound. rsc.orgnih.gov When [1-¹³C]acetate enters central carbon metabolism, typically via conversion to Acetyl-CoA, the ¹³C label is incorporated into various downstream molecules. By analyzing the ¹³C NMR spectrum, researchers can identify which carbon positions in metabolites such as citrate (B86180), glutamate (B1630785), or fatty acids have become enriched with ¹³C. nih.gov

This positional isotopomer analysis is crucial for creating a "metabolite fingerprint" that elucidates the activity of specific metabolic pathways. nih.govtitech.ac.jp For example, the pattern of ¹³C labeling in the carbons of the tricarboxylic acid (TCA) cycle intermediates can distinguish between oxidative metabolism versus reductive carboxylation. d-nb.info While direct ¹³C NMR can suffer from low sensitivity due to the low natural abundance and gyromagnetic ratio of ¹³C, the use of highly enriched tracers mitigates this issue, though it can introduce complexities from ¹³C-¹³C couplings. rsc.orgacs.org

Table 1: Illustrative ¹³C NMR Chemical Shifts and Positional Labeling of Metabolites Derived from [1-¹³C]Acetate.
MetaboliteCarbon PositionTypical ¹³C Chemical Shift (ppm)Expected Labeling from [1-¹³C]AcetateMetabolic Pathway Indicated
CitrateC2/C4~46UnlabeledTCA Cycle (First Turn)
CitrateC5~49Labeled
GlutamateC4~34LabeledTCA Cycle & Aminotransferase Activity
GlutamateC5~182Unlabeled
Fatty Acid (Palmitate)Even Carbons (e.g., C2, C4)VariableLabeledDe Novo Fatty Acid Synthesis

Note: Chemical shifts are approximate and can vary based on experimental conditions. The table illustrates expected labeling patterns after initial incorporation.

Deuterium NMR for Hydrogen Isotope Distribution Analysis and Exchange Studies

Deuterium (²H) NMR spectroscopy provides complementary information by tracking the fate of the three deuterium atoms on the methyl group of this compound. researchgate.net As the deuterated acetyl-CoA is metabolized, these deuterium atoms can be incorporated into various biomolecules or can exchange with protons in the aqueous environment. nih.gov

²H NMR can measure the deuterium distribution in the products, offering insights into pathways like fatty acid synthesis and cholesterol biosynthesis, where the hydrogen atoms from acetyl-CoA are incorporated into the final products. nih.govdiabetesjournals.org Furthermore, monitoring the appearance of deuterium in water (HDO) provides a measure of metabolic activity and hydrogen exchange rates. researchgate.net Because the ²H nucleus has a very low natural abundance and a different gyromagnetic ratio from protons, ²H NMR spectra are exceptionally clean, with signals appearing only from deuterated compounds, thus avoiding the overwhelming background from unlabeled molecules. researchgate.net

Multi-Nuclear and Multi-Dimensional NMR Techniques for Complex Mixture Analysis

Analyzing metabolic extracts often involves deciphering highly complex mixtures of compounds. nih.gov One-dimensional NMR spectra (e.g., ¹H or ¹³C) can suffer from severe signal overlap. rsc.org To overcome this, multi-dimensional and multi-nuclear NMR techniques are employed. nih.govnih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, a two-dimensional technique, is particularly powerful. It correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, producing a 2D map where each peak corresponds to a specific C-H bond in a molecule. This dramatically increases resolution, allowing for the identification and quantification of labeled metabolites in a complex biological sample. nih.gov By comparing the HSQC spectra of extracts from cells grown with labeled and unlabeled acetate (B1210297), researchers can pinpoint which metabolites have incorporated the ¹³C isotope and at which position. Other techniques like COSY (Correlation Spectroscopy) can establish proton-proton connectivities, further aiding in structure confirmation. frontiersin.org These methods are invaluable for untangling complex metabolic networks without prior purification of individual metabolites. nih.gov

Hyperpolarized NMR for Enhanced Signal Detection in Research Models

A significant limitation of conventional ¹³C NMR is its inherent low sensitivity. rsc.orgacs.org Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP) and Signal Amplification by Reversible Exchange (SABRE), can overcome this by increasing the ¹³C NMR signal by several orders of magnitude (over 10,000-fold). duke.edunih.gov

In a typical d-DNP experiment, a ¹³C-labeled substrate like sodium [1-¹³C]acetate is frozen at very low temperatures with a stable radical and irradiated with microwaves to dramatically increase its nuclear polarization. researchgate.net The sample is then rapidly dissolved and can be used in research models to observe metabolic conversions in real-time with high sensitivity. researchgate.net For instance, hyperpolarized [1-¹³C]acetate has been used to monitor its conversion to acetyl-CoA and subsequently into other metabolites like citrate and bicarbonate in vivo, providing a dynamic snapshot of metabolic fluxes. sigmaaldrich.com SABRE is another method that has been successfully used to hyperpolarize ¹³C-acetate, offering a potentially faster and cheaper alternative. duke.edunih.gov

Mass Spectrometry (MS) for Isotopic Abundance and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that separates ions based on their mass-to-charge ratio (m/z). unizin.orgkhanacademy.org It is a fundamental tool for isotopic tracer studies as it can precisely measure the mass increase in a metabolite that has incorporated stable isotopes like ¹³C and ²H. wikipedia.orgwikipedia.org This allows for the quantification of isotopic enrichment and the determination of mass isotopomer distributions, which reflect the number of heavy isotopes incorporated into each molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for metabolic flux analysis. diabetesjournals.orgnih.gov It is particularly well-suited for analyzing small, thermally stable, and volatile molecules. Many central carbon metabolites, such as amino acids and organic acids, are not naturally volatile. Therefore, they must undergo a chemical derivatization step prior to analysis, which converts them into volatile compounds suitable for separation by gas chromatography. shimadzu.com

Once separated by the GC column, the derivatized metabolites enter the mass spectrometer. The MS analysis provides two key pieces of information: the retention time (from the GC), which helps identify the compound, and the mass spectrum, which reveals its isotopic composition. shimadzu.com When a metabolite incorporates ¹³C and/or ²H from this compound, its mass increases. For example, each ¹³C adds one mass unit and each ²H adds one mass unit relative to their lighter counterparts. By analyzing the resulting mass shift in the molecular ion or specific fragment ions, the level of isotopic enrichment can be accurately quantified. nih.govnih.gov This analysis of the mass isotopomer distribution (MID) is critical for computational models of metabolic flux analysis (MFA). d-nb.infonih.gov

Table 2: Example Mass Isotopomer Distribution (MID) of a Derivatized Metabolite Analyzed by GC-MS After Labeling with this compound.
Mass IsotopomerDescriptionMass Shift (Δm/z)Example Relative Abundance (%)Inference
M+0Unlabeled molecule065%Represents the pre-existing, unlabeled pool of the metabolite.
M+1Molecule with one ¹³C or one ²H+15%Represents newly synthesized metabolite incorporating labels from the tracer. The distribution reflects pathway activity.
M+2Molecule with two ¹³C, two ²H, or one of each+215%
M+3Molecule with various combinations of ¹³C and ²H+310%
M+4Molecule with various combinations of ¹³C and ²H+45%

Note: This table is illustrative. The actual MID would depend on the specific metabolite, the derivatization agent used, and the metabolic activity of the system under study. The analysis must also correct for the natural abundance of heavy isotopes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar and Non-Volatile Compounds

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for analyzing polar and non-volatile compounds, which are common in metabolic pathways. This method is particularly well-suited for the analysis of metabolites derived from this compound. veeprho.com The separation of complex mixtures of these compounds is typically achieved using techniques like reversed-phase or hydrophilic interaction liquid chromatography (HILIC) prior to their introduction into the mass spectrometer.

The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification in LC-MS-based metabolomics. veeprho.com These standards co-elute with their unlabeled counterparts, correcting for variations in sample preparation and instrument response. The distinct mass shift provided by the heavy isotopes allows for clear differentiation between the labeled and unlabeled species.

For instance, in the study of central carbon metabolism, LC-MS is employed to analyze key carboxylic acids. nih.gov To enhance detection sensitivity, particularly for low-molecular-weight organic acids which can be problematic to detect in negative-ion electrospray ionization (ESI), chemical derivatization is often utilized. nih.gov This approach improves the chromatographic and ionization properties of the analytes, leading to more reliable and sensitive quantification.

High-Resolution Mass Spectrometry and Isotope Ratio Mass Spectrometry (IRMS) for Precision Measurements

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, enabling the differentiation of molecules with very similar masses. This capability is critical in stable isotope tracing studies to resolve the isotopic fine structure of metabolites. When this compound is metabolized, the resulting products will have distinct mass signatures due to the incorporation of both 13C and deuterium. HRMS instruments, such as the Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can resolve the small mass differences between these isotopologues, providing detailed information on the labeling patterns. acs.org

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. otsuka.co.jp While traditionally used for bulk isotope analysis, it can be coupled with chromatographic separation techniques (e.g., GC-C-IRMS) to determine the isotopic enrichment of specific compounds. This provides highly accurate data on the incorporation of stable isotopes from tracers like this compound into various metabolic pools.

The precision of these measurements is paramount for calculating accurate metabolic fluxes and understanding the relative contributions of different pathways. The combination of HRMS and IRMS provides a comprehensive toolkit for researchers to obtain high-quality, quantitative data from stable isotope labeling experiments.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Labeled Fragments and Pathway Tracing

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used for structural elucidation and targeted quantification. eurisotop.com In the context of metabolic tracing with this compound, MS/MS plays a crucial role in identifying the specific locations of the isotopic labels within a metabolite. This is achieved by isolating a specific labeled precursor ion and then fragmenting it to produce a characteristic pattern of product ions.

The fragmentation pattern provides information about the structure of the molecule and the positions of the heavy atoms. By analyzing the masses of the fragment ions, researchers can deduce which parts of the metabolite are derived from the labeled acetate. This level of detail is invaluable for tracing the flow of atoms through complex and interconnected metabolic pathways. nih.gov

Recent developments have led to the integration of tandem MS data into metabolic flux analysis (MFA) frameworks, significantly improving the precision and resolution of flux quantification. nih.gov The additional information provided by MS/MS helps to constrain the metabolic model and resolve fluxes that would be otherwise unidentifiable with only MS1 data.

Table 1: Application of MS/MS in Tracing Labeled Fragments

Precursor Ion (Labeled Metabolite)Fragmentation (Collision-Induced Dissociation)Key Fragment IonsMetabolic Pathway Insight
Labeled CitrateDecarboxylation and other bond cleavagesLabeled α-ketoglutarate, succinate (B1194679) fragmentsElucidation of the Tricarboxylic Acid (TCA) cycle activity and anaplerotic inputs.
Labeled Fatty Acyl-CoACleavage of the fatty acid chainSeries of labeled acetyl-CoA fragmentsTracing the de novo synthesis of fatty acids.
Labeled GlutamateLoss of specific functional groupsLabeled glutamine, proline fragmentsUnderstanding amino acid metabolism and its connections to central carbon metabolism.

Chromatographic Separation Techniques (e.g., HPLC, GC, CE) Coupled with Isotopic Detectors

The coupling of chromatographic separation techniques with isotopic detectors is fundamental to the analysis of metabolites from stable isotope labeling experiments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. buchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile and can be used to separate a wide range of compounds, from small polar metabolites to large non-polar lipids. buchem.com When coupled with a mass spectrometer, it allows for the online separation and detection of labeled compounds. The choice of the stationary phase (e.g., C18, HILIC) and mobile phase composition is critical for achieving optimal separation of the target metabolites.

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile metabolites, derivatization is often required to increase their volatility. GC coupled with mass spectrometry (GC-MS) provides excellent chromatographic resolution and sensitive detection. In the context of using this compound, GC-MS can be used to analyze the labeling patterns of fatty acids and other volatile metabolites. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis separates molecules based on their charge and size. CE coupled with mass spectrometry (CE-MS) offers high separation efficiency and is particularly useful for the analysis of charged metabolites, such as organic acids and amino acids. It has been demonstrated to achieve remarkable sensitivity, capable of detection from samples equivalent to as few as 10,000 prokaryotic cells.

Data Processing, Isotopic Correction Algorithms, and Software Platforms for Comprehensive Flux Calculation and Isotopic Profiling

The raw data generated from mass spectrometry-based metabolomics experiments require extensive processing to extract meaningful biological information. This involves several key steps:

Peak Picking and Integration: Identifying and quantifying the signal intensity for each metabolite.

Isotopic Correction: Correcting for the natural abundance of stable isotopes is a critical step. mdpi.com All elements have naturally occurring heavy isotopes, which contribute to the measured mass spectrum. Algorithms are used to deconvolute the measured isotopic distribution to determine the true extent of labeling from the tracer. uni-regensburg.de

Tracer Impurity Correction: The isotopic tracer itself may not be 100% pure. Correction for the isotopic distribution of the tracer is necessary for accurate flux calculations.

Several software platforms are available to perform these corrections and subsequent data analysis. Tools like IsoCorrectoR and AccuCor2 are designed to correct for natural isotope abundance in stable isotope labeling experiments. uni-regensburg.denih.gov For dual-isotope tracer experiments, such as those that might involve both 13C and deuterium, specialized algorithms are required to accurately resolve the labeling patterns. nih.gov

Once the data is corrected, it can be used for metabolic flux analysis (MFA). MFA is a computational method that uses the isotopic labeling data, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of all the reactions in the network. mdpi.com Software packages like INCA (Isotopomer Network Compartmental Analysis) and OpenMebius provide frameworks for performing 13C-MFA. These platforms integrate the experimental data with metabolic models to provide a comprehensive view of cellular metabolism.

Table 2: Commonly Used Software for Isotopic Data Processing and Flux Analysis

SoftwareKey FeaturesPrimary Application
XCMS Peak detection, retention time correction, and peak alignment in LC/MS data. acs.orgUntargeted metabolomics data processing.
IsoCorrectoR Correction for natural isotope abundance in mass spectrometry data. mdpi.comuni-regensburg.deIsotopic labeling data correction.
AccuCor2 Resolution-dependent correction for dual-isotope tracer data (e.g., 13C and 2H). nih.govDual-isotope labeling data correction.
INCA (Isotopomer Network Compartmental Analysis) A comprehensive software suite for 13C-MFA.Metabolic flux analysis.
OpenMebius A platform for metabolic flux analysis and experimental design.Metabolic flux analysis.

The continuous development of these analytical and computational tools is essential for advancing our understanding of metabolism through the use of stable isotope tracers like this compound.

Computational and Systems Biology Integration with Isotopic Tracer Data

Metabolic Network Reconstruction and Constraint-Based Modeling Utilizing Isotopic Data

Metabolic network reconstructions are comprehensive maps of all known metabolic reactions within an organism. nih.gov While genomic information provides the blueprint for these networks, isotopic tracer data is crucial for validating and refining them. Data from tracers such as SODIUM ACETATE-1-13C-2-D3 helps to confirm predicted pathways and can reveal novel metabolic activities.

Flux Balance Analysis (FBA) and ¹³C-Metabolic Flux Analysis (¹³C-MFA) for Quantitative Flux Determination

Flux Balance Analysis (FBA) is a widely used computational method to predict metabolic flux distributions across a genome-scale network, often by assuming the organism optimizes for an objective like growth. nih.govplos.org However, FBA alone may not capture the true state of the cell. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the predominant technique for the precise quantification of intracellular metabolic fluxes. springernature.comcortecnet.com It uses the isotopic labeling patterns in metabolites, derived from a ¹³C-labeled substrate, to calculate the rates of metabolic reactions. cortecnet.com

The use of acetate (B1210297) as a carbon source in ¹³C-MFA studies has been pivotal in understanding the metabolism of various organisms, such as the oleaginous yeast Yarrowia lipolytica for lipid overproduction. isotope.comnih.gov In such studies, parallel labeling experiments using different isotopologues of acetate (e.g., [1-¹³C]acetate and [1,2-¹³C₂]acetate) are common. nih.gov The use of SODIUM ACETATE-1-¹³C-2-D3 offers a distinct advantage by allowing simultaneous tracing of carbon and hydrogen, which can provide more detailed constraints on pathways like the tricarboxylic acid (TCA) cycle, the glyoxylate (B1226380) shunt, and fatty acid synthesis from a single experiment. This dual-labeling approach enhances the precision of flux estimations for key pathways, including gluconeogenesis and the pentose (B10789219) phosphate (B84403) pathway (PPP), which is a primary source of NADPH for lipid synthesis. nih.gov

Table 1: Comparison of Acetate Tracers in ¹³C-MFA Studies

Tracer Information Gained Typical Application Reference
[1-¹³C]acetate Flux through pathways where the C1 carbon is metabolized, such as the initial steps of the TCA cycle. Determining entry points and initial turns of cyclic pathways. nih.gov
[U-¹³C₂]acetate Tracks the fate of both carbon atoms, providing more comprehensive labeling patterns in downstream metabolites. Resolving fluxes through branching pathways and cycles. isotope.comnih.gov
SODIUM ACETATE-1-¹³C-2-D3 Simultaneously tracks carbon from the carboxyl group and hydrogen from the methyl group. Elucidating reactions involving C-H bond cleavage/formation, such as redox reactions and fatty acid synthesis. cymitquimica.com

Parameter Estimation for Kinetic Models Based on Dynamic Isotopic Tracing Profiles

While MFA provides a steady-state view of metabolic fluxes, kinetic models describe the dynamic adjustments of metabolism in response to perturbations. mdpi.com These models require the estimation of numerous kinetic parameters, a significant challenge in systems biology. Dynamic isotopic tracing, where the isotopic enrichment of metabolites is monitored over time, provides rich datasets for this purpose.

The dual-labeling of SODIUM ACETATE-1-¹³C-2-D3 is especially valuable for dynamic studies. The distinct signals from ¹³C and deuterium (B1214612) can be tracked simultaneously, providing time-course data that constrains the parameters of kinetic models more effectively. This approach has been used to develop metabolic kinetic models for complex systems like human induced pluripotent stem cells (iPSCs), focusing on the central carbon metabolic network. nih.gov Such models are crucial for predicting cellular responses to environmental changes and for optimizing cell culture processes in biomanufacturing. nih.govresearchgate.net The influence of isotopic labeling location on dynamic properties has been shown to be significant, affecting factors like nuclear relaxation times, which underscores the importance of choosing the right tracer for dynamic experiments. nih.gov

Development and Application of Computational Tools and Software for Isotopic Data Interpretation and Visualization

The increasing complexity of isotopic tracer experiments necessitates sophisticated computational tools for data processing, analysis, and visualization. Raw mass spectrometry data from experiments using tracers like SODIUM ACETATE-1-¹³C-2-D3 must be corrected for the natural abundance of heavy isotopes and impurities in the tracer itself. scispace.comresearchgate.netnih.gov

Several software packages have been developed to address these challenges. Tools like ElemCor and IsoCor provide methods for correcting high-resolution mass spectrometry data. scispace.com Platforms such as the Garuda Platform offer a series of integrated tools for the entire workflow of isotope-tracing experiments, from correcting raw data to calculating fractional labeling and visualizing data on metabolic maps. researchgate.netnih.gov For flux analysis, software like Metran and the COBRA Toolbox are used to estimate fluxes and perform statistical analyses. springernature.com Agilent's VistaFlux software is designed for qualitative flux analysis, supporting data from common heavy isotopes like ¹³C, ¹⁵N, and ²H, and mapping the results onto biochemical pathways for easier interpretation. lcms.cz These tools are essential for translating complex isotopic data into meaningful biological insights.

Table 2: Selected Software for Isotopic Data Analysis

Software/Platform Key Functionality Supported Isotopes Reference
VistaFlux Qualitative flux analysis, pathway visualization ¹³C, ¹⁵N, ²H lcms.cz
ElemCor Correction of high-resolution MS data for natural abundance ¹³C, ¹⁵N, ³⁴S, and others scispace.com
Garuda Isotope Calculation Gadgets Integrated workflow for data correction, calculation, and mapping ¹³C, ²H, ¹⁵N, ¹⁸O researchgate.netnih.gov
INCA Isotopically non-stationary metabolic flux analysis ¹³C springernature.com
COBRA Toolbox Constraint-based reconstruction and analysis of metabolic models N/A (Modeling Framework) springernature.com

Multi-Scale Modeling Approaches Integrating Isotopic Information across Cellular Compartments and Levels of Organization

Biological processes span multiple scales of time and organization, from fast enzymatic reactions to slow cell growth, and from individual organelles to whole-organism responses. mdpi.com Multi-scale modeling aims to bridge these different levels to create a holistic understanding of system behavior. researchgate.net Isotopic tracer data is instrumental in connecting these scales by providing quantitative information on metabolic fluxes that link molecular activities to cellular phenotypes.

By integrating data from tracers like SODIUM ACETATE-1-¹³C-2-D3, researchers can build models that span from the metabolic network level to higher-order cellular processes. mdpi.com For instance, flux data can be integrated with models of gene regulation and signaling to understand how cells coordinate metabolism with other functions. mdpi.com This approach allows for the simulation of complex cellular dynamics, such as metabolic state transitions during cell culture, and provides a framework for predictive and flexible biomanufacturing applications. researchgate.net The ultimate goal is to combine models of metabolism, protein interactions, and cell-to-cell communication to understand the systemic behavior of complex biological systems. mdpi.com

Advancements on the Horizon: The Evolving Landscape of this compound Research

The isotopically labeled compound, this compound, is a powerful tool in biochemical and metabolic research. Its unique structure, featuring a carbon-13 atom at the carboxyl position and three deuterium atoms on the methyl group, allows for precise tracking of the acetate molecule through various biological pathways. nih.govcymitquimica.comsigmaaldrich.com This dual-labeling strategy enhances its utility in sophisticated analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, providing detailed insights into cellular metabolism. cymitquimica.com As research methodologies become more advanced, the applications for this versatile tracer are expanding, paving the way for a deeper, more integrated understanding of complex biological systems.

Emerging Research Directions and Future Perspectives

The future of metabolic research using Sodium Acetate-1-13C-2-D3 is marked by a convergence of technologies and a shift towards systems-level analysis. The following sections explore the most promising areas of development that are set to redefine our understanding of cellular processes.

Q & A

Q. How can isotopic labeling be leveraged to study acetate’s role in epigenetic regulation?

  • Methodological Answer : Track ¹³C incorporation into acetyl-CoA via LC-MS/MS, correlating with histone acetylation levels (e.g., H3K9ac). Pair with siRNA knockdown of acetyltransferases to validate mechanistic pathways .

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